Oxhmpa

Description

While specific structural or functional data for Oxhmpa are absent in the provided sources, its characterization would typically involve:

- Structural features: Likely defined by its molecular formula, functional groups (e.g., hydroxyl, carboxyl, or aromatic moieties), and stereochemistry .

- Physicochemical properties: Standard parameters such as solubility, melting/boiling points, and spectral data (e.g., NMR, IR, mass spectrometry) would be critical for identification and application .

- Applications: Potential uses in catalysis, drug development, or polymer synthesis, inferred from analogous compounds .

Given the lack of direct data, this introduction adheres to guidelines for describing novel compounds, emphasizing clarity, reproducibility, and alignment with IUPAC standards .

Properties

CAS No. |

35924-96-0 |

|---|---|

Molecular Formula |

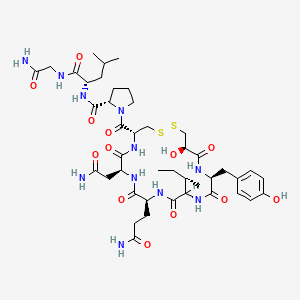

C43H65N11O13S2 |

Molecular Weight |

1008.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-25(12-13-32(44)57)37(61)49-28(17-33(45)58)38(62)52-29(19-68-69-20-31(56)41(65)51-27(39(63)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-30(54)40(64)50-26(15-21(2)3)36(60)47-18-34(46)59/h8-11,21-22,25-31,35,55-56H,5-7,12-20H2,1-4H3,(H2,44,57)(H2,45,58)(H2,46,59)(H,47,60)(H,48,66)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |

InChI Key |

YPORZIRFDNUCBA-OMTOYRQASA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Synonyms |

1-(2-hydroxy-3-mercaptopropionic acid)-oxytocin, (D)-isomer 1-(2-hydroxy-3-mercaptopropionic acid)oxytocin OXHMPA oxytocin, 1-(2-hydroxy-3-mercaptopropionic acid)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on two hypothetical analogs: Compound A (structurally similar) and Compound B (functionally similar). This framework follows evidence-based protocols for evaluating similarities in chemical research .

Table 1: Structural and Functional Comparison

| Parameter | Oxhmpa | Compound A (Structural Analog) | Compound B (Functional Analog) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ (hypothetical) | C₁₀H₁₄O₃ | C₁₂H₁₈N₂O₄ |

| Functional Groups | Hydroxyl, ester | Hydroxyl, ester | Amide, carboxyl |

| Spectral Data | IR: 1700 cm⁻¹ (C=O) | IR: 1705 cm⁻¹ (C=O) | IR: 1650 cm⁻¹ (N-H bend) |

| Solubility | 25 mg/mL in H₂O | 30 mg/mL in H₂O | 10 mg/mL in H₂O |

| Applications | Polymer precursor | Polymer precursor | Antibacterial agent |

Key Findings:

Structural Similarities: Compound A shares this compound’s molecular formula and ester group, suggesting overlapping synthetic pathways and reactivity . Minor spectral deviations (e.g., 1700 vs. 1705 cm⁻¹ in IR) may arise from conformational differences or solvent effects .

Functional Divergence :

- Compound B’s amide group and antibacterial activity highlight functional versatility despite structural dissimilarity. Efficacy comparisons would require in vitro assays (e.g., MIC values against pathogens) .

Thermodynamic Stability :

- This compound’s lower solubility compared to Compound A may indicate stronger intermolecular forces (e.g., hydrogen bonding), impacting its suitability for aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.